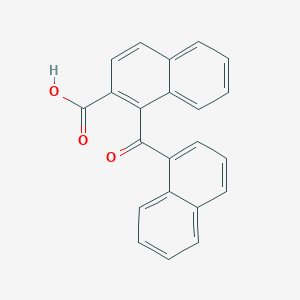
1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid
描述
1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid is an organic compound with a complex aromatic structure. It is composed of two naphthalene rings, each substituted with a carbonyl and a carboxylic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
属性
CAS 编号 |
7702-48-9 |
|---|---|
分子式 |
C22H14O3 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
1-(naphthalene-1-carbonyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C22H14O3/c23-21(18-11-5-8-14-6-1-3-9-16(14)18)20-17-10-4-2-7-15(17)12-13-19(20)22(24)25/h1-13H,(H,24,25) |
InChI 键 |
RIWKMLGHFLUSHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(C=CC4=CC=CC=C43)C(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with carbonylating agents. One common method includes the use of carbon tetrachloride and alcohols in the presence of iron catalysts . The reaction conditions are optimized to achieve high yields and purity. For instance, the reaction of naphthalene with carbon tetrachloride and propan-1-ol in the presence of iron(III) acetylacetonate at 130°C for 6 hours results in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes. Alkylnaphthalenes are oxidized using various oxidants such as nitric acid, hydrogen peroxide, or sodium bromate . Additionally, carbonylation of halogen-substituted naphthalenes catalyzed by transition metal complexes (e.g., cobalt, rhodium, palladium) is another method employed in industrial settings .
化学反应分析
Types of Reactions: 1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the carbonyl groups.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under electrophilic conditions.
Major Products: The major products formed from these reactions include various naphthalene derivatives, such as naphthalene-1,5-dicarboxylic acid and naphthalene-2,6-dicarboxylic acid .
科学研究应用
1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of dyes, photographic materials, and other industrial chemicals.
作用机制
The mechanism of action of 1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings act as electron-rich sites for electrophiles . Additionally, the carbonyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
相似化合物的比较
- Naphthalene-1-carboxylic acid
- Naphthalene-2-carboxylic acid
- 1-Naphthalenemethyl naphthalene-2-carboxylate
Comparison: 1-(Naphthalene-1-carbonyl)naphthalene-2-carboxylic acid is unique due to the presence of both carbonyl and carboxylic acid groups on two separate naphthalene rings. This structural feature imparts distinct reactivity and properties compared to other naphthalene derivatives . For example, while naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid have single carboxylic acid groups, the dual substitution in this compound allows for more complex interactions and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


